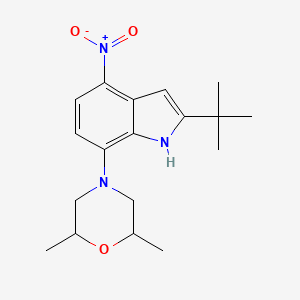

2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole

Vue d'ensemble

Description

2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole is a complex organic compound with potential applications in various scientific fields. This compound features a nitroindole core, which is known for its biological activity, and a morpholine ring, which can enhance its solubility and bioavailability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the nitro group and the tert-butyl group. The final step involves the attachment of the morpholine ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures must be in place to handle hazardous reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a variety of functional groups onto the indole ring.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 331.41 g/mol. Its structure includes a nitro group and a morpholine ring, which contribute to its biological activity.

Medicinal Chemistry Applications

-

Neuroprotective Agent :

Research indicates that compounds similar to 2-tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole exhibit significant neuroprotective effects. Studies have shown that such compounds can inhibit oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The antioxidant properties of related nitrones have been highlighted, suggesting potential applications in treating conditions associated with oxidative damage . -

Anti-inflammatory Properties :

The compound has been investigated for its ability to inhibit lipoxygenase, an enzyme involved in the inflammatory process. This inhibition suggests that it could be useful in developing anti-inflammatory drugs . The structural features of the compound allow it to interact effectively with biological targets involved in inflammation. -

Potential for Stroke Therapy :

There is ongoing research into the use of nitrone derivatives for stroke therapy due to their neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neurons from ischemic damage, making this compound a candidate for further studies in this area .

Case Study 1: Neuroprotection in Ischemia Models

In vitro studies involving primary cortical neurons exposed to oxygen-glucose deprivation have shown that nitrone derivatives can significantly reduce neuronal death. These findings suggest that this compound could be further explored as a treatment option for ischemic stroke .

Case Study 2: Antioxidant Activity

Research has demonstrated that related compounds exhibit strong antioxidant activity through various assays such as DPPH scavenging and ABTS decolorization tests. These results indicate that this compound may possess similar antioxidant properties, warranting further investigation into its therapeutic potential against oxidative stress-related diseases .

Mécanisme D'action

The mechanism of action of 2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors. The nitroindole core can intercalate with DNA, potentially disrupting cellular processes, while the morpholine ring can enhance cell permeability.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-6-chloronicotinamide: Used in the preparation of AZD8055, a compound with clinical applications in cancer treatment.

Other Nitroindoles: Compounds with similar nitroindole cores may exhibit comparable biological activities but differ in solubility and bioavailability due to variations in substituent groups.

Uniqueness

2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole is unique due to its combination of a nitroindole core and a morpholine ring, which may confer distinct chemical and biological properties compared to other nitroindoles.

Activité Biologique

2-Tert-butyl-7-(2,6-dimethylmorpholin-4-YL)-4-nitroindole is a complex organic compound that has garnered attention for its potential biological activities. This article will delve into its biological activity, highlighting relevant research findings, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₅N₃O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features an indole core, a nitro group, a tert-butyl group, and a dimethylmorpholin group. The unique structural components contribute to its diverse biological activities.

Structural Features

| Feature | Description |

|---|---|

| Indole Core | Known for various biological activities |

| Nitro Group | Involved in redox reactions |

| Tert-butyl Group | Affects solubility and reactivity |

| Dimethylmorpholine | Enhances solubility and bioavailability |

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, indole derivatives have been shown to inhibit the growth of various bacteria and fungi. The presence of the morpholine group may enhance these effects by improving solubility and facilitating better interaction with microbial targets.

Anticancer Potential

Indole derivatives are also recognized for their anticancer properties. Studies suggest that this compound can modulate pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets such as enzymes and receptors. Molecular docking studies have been employed to elucidate these interactions, revealing binding affinities that suggest potential therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique position of this compound within its class of compounds, a comparison with structurally similar compounds is beneficial.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Tert-butyl-4-nitroindole | Indole core with tert-butyl and nitro groups | Lacks morpholine substituent |

| 7-Chloro-4-nitroindole | Chlorine substituent instead of tert-butyl | Different halogen substitution affecting reactivity |

| 5-Methyl-7-(dimethylamino)-4-nitroindole | Dimethylamino group instead of morpholine | Alters biological activity profile |

| 2-Methyl-7-(piperidin-1-yl)-4-nitroindole | Piperidine substituent | Changes pharmacological properties |

This table illustrates how variations in substituents influence both chemical behavior and biological activity.

Study on Anticancer Activity

A recent study investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through the mitochondrial pathway.

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

Propriétés

IUPAC Name |

4-(2-tert-butyl-4-nitro-1H-indol-7-yl)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-11-9-20(10-12(2)24-11)15-7-6-14(21(22)23)13-8-16(18(3,4)5)19-17(13)15/h6-8,11-12,19H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBMPOWFFSKILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C3C(=C(C=C2)[N+](=O)[O-])C=C(N3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.